molecular formula C11H12F3N B1307212 2-[4-(Trifluoromethyl)phenyl]pyrrolidine CAS No. 298690-84-3

2-[4-(Trifluoromethyl)phenyl]pyrrolidine

Cat. No. B1307212
M. Wt: 215.21 g/mol
InChI Key: GSOGADJIIMVREB-UHFFFAOYSA-N
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Description

“2-[4-(Trifluoromethyl)phenyl]pyrrolidine” is a chemical compound with the molecular formula C11H12F3N . It is a member of the pyrrolidine family, which is a class of nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “2-[4-(Trifluoromethyl)phenyl]pyrrolidine” includes a five-membered pyrrolidine ring attached to a phenyl ring with a trifluoromethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

While specific chemical reactions involving “2-[4-(Trifluoromethyl)phenyl]pyrrolidine” are not detailed in the available literature, pyrrolidine compounds are known to be involved in a variety of chemical reactions. For instance, they can undergo ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods : The synthesis and applications of TFMP and its derivatives involve various chemical reactions and procedures .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. Drug Discovery

  • Application : The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
  • Methods : The development of these compounds involves various synthetic strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
  • Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

3. Herbicides

  • Application : Trifluoromethylphenyl analogues have been developed as very effective herbicides for the control of key weeds .
  • Methods : The development of these compounds involves various synthetic strategies .
  • Results : These herbicides have shown to be very effective in controlling key weeds .

4. Treatment of Migraines

  • Application : Trifluoromethyl group-containing drugs are used in the treatment of migraines .
  • Methods : These drugs work by antagonizing the calcitonin gene-related peptide (CGRP) receptor, which is involved in the transmission of pain signals in the brain .
  • Results : These drugs have shown effectiveness in reducing the frequency and severity of migraine attacks .

5. Functional Materials

  • Application : The development of organic compounds containing fluorine, including trifluoromethylpyridines, has led to many recent advances in the field of functional materials .
  • Methods : The development of these compounds involves various synthetic strategies .
  • Results : The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

6. Pesticides

  • Application : More than 50% of the pesticides launched in the last two decades have been fluorinated. Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
  • Methods : The development of these compounds involves various synthetic strategies .
  • Results : These pesticides have shown to be very effective in controlling pests .

Safety And Hazards

“2-[4-(Trifluoromethyl)phenyl]pyrrolidine” is considered hazardous. It is a flammable solid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10/h3-6,10,15H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOGADJIIMVREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395238
Record name 2-[4-(trifluoromethyl)phenyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Trifluoromethyl)phenyl]pyrrolidine

CAS RN

298690-84-3
Record name 2-[4-(Trifluoromethyl)phenyl]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=298690-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(trifluoromethyl)phenyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(Trifluoromethyl)phenyl]pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
G Vilé, S Richard‐Bildstein, A Lhuillery… - …, 2018 - Wiley Online Library
We report herein the facile and one‐pot synthesis of α‐mono‐ and di‐substituted benzylamines from cheap and readily available α‐amino acids, via photocatalytic decarboxylative …
H Zhou, W Zhao, T Zhang, H Guo, H Huang… - Synthesis, 2019 - thieme-connect.com
Catalyzed by the complex generated in situ from iridium and the chiral ferrocene ligand, tert-butyl (4-oxo-4-arylbutyl)carbamate substrates were deprotected and then reductively …
Number of citations: 7 www.thieme-connect.com
W Huang, C Xu, J Yu, M Wang - The Journal of Organic Chemistry, 2020 - ACS Publications
We report here an alternatively catalytic aminotrifluoromethylation of alkenes using PhICF 3 Cl as a bifunctional reagent along with ZnI 2 as a dual catalyst. A combined catalytic strategy …
Number of citations: 14 pubs.acs.org
C Alamillo-Ferrer, JM Curle, SC Davidson… - The Journal of …, 2018 - ACS Publications
Treatment of homoallylic N-tosyl amines or allylic N-tosyl hydroxylamines with 1.5 equiv of a malonoyl peroxide provides a stereoselective method to access functionalized pyrrolidines …
Number of citations: 25 pubs.acs.org
S O'Reilly - 2023 - doras.dcu.ie
Organocatalysis and green chemistry are major areas of modern research. The current project aims to apply these concepts to development of a catalytic Corey-Chaykovsky reaction. …
Number of citations: 0 doras.dcu.ie
Y Liu, H Li, EYK Tan, EB Santiko, Y Chitose, M Abe… - Chem Catalysis, 2022 - cell.com
We demonstrate the design and synthesis of pyrrolo[2,1-a]isoquinolines (PIqs) bearing electron-withdrawing groups, which are excited under irradiation with visible light to display wider …
Number of citations: 2 www.cell.com
W Cai, J Wu, H Zhang, HB Jalani, G Li… - The Journal of Organic …, 2019 - ACS Publications
An efficient synthesis of 4-methyleneproline derivatives has been developed through an Rh-catalyzed [4 + 1] cycloaddition strategy using 3-methyleneazetidines and diazo compounds. …
Number of citations: 15 pubs.acs.org
I Abdiaj - 2018 - helvia.uco.es
As mentioned in the general introduction (Chapter 1), light has long been recognized as a valuable tool for performing efficient organic reactions. It allows access to complex molecules …
Number of citations: 0 helvia.uco.es
SM Silverman - 2010 - search.proquest.com
The development of new methods for chemical synthesis is motivated by the desire to add efficient chemo-, regio-, diastereo-, and enantioselective reactions to the repository of …
Number of citations: 1 search.proquest.com
H Wang, Y Man, K Wang, X Wan, L Tong, N Li, B Tang - scholar.archive.org
The commercial materials and photocatalyst were purchased from Adamas-beta®, Shanghai Energy® and Tianjin Heowns®. Solvents for conjugate addition reactions were treated by …
Number of citations: 0 scholar.archive.org

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